Tetradec-5-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradec-5-yn-1-ol is an organic compound with the molecular formula C₁₄H₂₆O. It is a clear, colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various chemical compounds. This compound is notable for its role as a precursor to sex pheromones in certain insect species, making it significant in both chemical and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradec-5-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-bromo-5-decyne with 1-hexyne in the presence of a base such as sodium amide. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced using catalytic hydrogenation of tetradec-5-yne. This process involves the use of a catalyst such as Lindlar’s catalyst in the presence of hydrogen gas. The reaction is carried out at low temperatures to ensure selective hydrogenation .
Chemical Reactions Analysis
Types of Reactions: Tetradec-5-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetradec-5-ynoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to tetradec-5-ene-1-ol using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Tetradec-5-ynoic acid.
Reduction: Tetradec-5-ene-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetradec-5-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pheromones and other bioactive compounds.
Medicine: Research is ongoing into its potential use in the synthesis of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of Tetradec-5-yn-1-ol primarily involves its role as a precursor in the synthesis of sex pheromones. These pheromones are crucial for the mating behavior of certain insect species. The compound undergoes enzymatic transformations to form the active pheromone molecules, which then interact with specific receptors in the target insects, triggering behavioral responses .
Comparison with Similar Compounds
Tetradec-5-ene-1-ol: Similar in structure but lacks the triple bond, making it less reactive in certain chemical reactions.
Hexadec-5-yn-1-ol: Similar in structure but has a longer carbon chain, affecting its physical properties and reactivity.
Dodec-5-yn-1-ol: Similar in structure but has a shorter carbon chain, influencing its volatility and solubility.
Uniqueness: Tetradec-5-yn-1-ol is unique due to its specific role in the synthesis of sex pheromones for certain insect species. Its triple bond also makes it a versatile intermediate in various chemical reactions, providing a distinct advantage over similar compounds .
Biological Activity
Tetradec-5-yn-1-ol, a long-chain alkyne alcohol, has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action.
Chemical Structure and Properties
This compound is characterized by a 14-carbon chain with a terminal alcohol group and a triple bond at the fifth carbon. Its structure can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in interactions with cellular membranes and proteins.
Antimicrobial Activity
Numerous studies have reported the antimicrobial effects of this compound against various pathogens. For instance, research indicates that similar long-chain fatty alcohols exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Long-chain Alcohols
Compound | Target Pathogen | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 6 |
This compound | Pseudomonas aeruginosa | 5 |
This compound | Klebsiella pneumoniae | 4 |
The zones of inhibition suggest that this compound possesses moderate antibacterial activity, comparable to other long-chain fatty alcohols like 1-Dodecanol and n-Nonadecanol .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research focusing on small molecular weight bioactive compounds has shown that such compounds can exhibit dual roles as antimicrobial and anticancer agents.
Case Study: Anticancer Effects on Prostate Cancer Cells
In a study examining the effects of various bioactive compounds on prostate cancer cell lines, this compound demonstrated significant antiproliferative activity. The mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of long-chain alcohols allows them to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may promote oxidative stress in microbial cells, contributing to their antimicrobial effects.
- Inhibition of Key Enzymes : Long-chain alcohols may inhibit enzymes critical for cell survival in both bacterial and cancer cells.
Properties
IUPAC Name |
tetradec-5-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-8,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYVLVVDLNCCMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.